Ethyltripentyltin
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Overview
Description
Ethyltripentyltin is an organotin compound with the molecular formula ( \text{C}{17}\text{H}{38}\text{Sn} ). Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This compound is a member of the trialkyltin family, which is known for its diverse applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltripentyltin can be synthesized through the reaction of tripentyltin chloride with ethylmagnesium bromide in an anhydrous ether solution. The reaction typically proceeds as follows: [ \text{(C}5\text{H}{11})_3\text{SnCl} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(C}5\text{H}{11})_3\text{SnC}_2\text{H}_5 + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes:
Reactant Preparation: Purification of tripentyltin chloride and ethylmagnesium bromide.
Reaction: Conducting the reaction under an inert atmosphere to prevent oxidation.
Purification: Distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyltripentyltin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form tin oxides.
Reduction: Reaction with reducing agents to form lower oxidation state tin compounds.
Substitution: Reaction with nucleophiles to replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds or organolithium reagents under inert atmosphere.
Major Products:
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds and corresponding organic by-products.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Ethyltripentyltin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
Ethyltripentyltin can be compared with other trialkyltin compounds, such as:
Triphenyltin: Known for its use as a pesticide and antifouling agent.
Tributyltin: Widely used in marine antifouling paints but restricted due to environmental concerns.
Trimethyltin: Studied for its neurotoxic effects and potential use in neuroscience research.
Uniqueness: this compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its ethyl group makes it more reactive in certain substitution reactions compared to other trialkyltin compounds.
Comparison with Similar Compounds
- Triphenyltin
- Tributyltin
- Trimethyltin
Ethyltripentyltin’s unique combination of reactivity and biological activity makes it a valuable compound for research and industrial applications
Properties
IUPAC Name |
ethyl(tripentyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.C2H5.Sn/c3*1-3-5-4-2;1-2;/h3*1,3-5H2,2H3;1H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWMCYFKJSPKDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CC)(CCCCC)CCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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